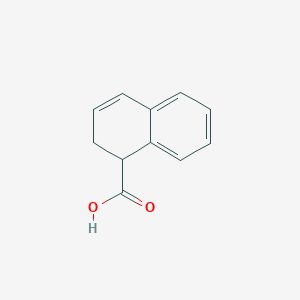

1,2-Dihydronaphthalene-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group attached to a dihydronaphthalene ring

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins using copper(II) triflate as a catalyst in tetrahydrofuran at elevated temperatures . Another method includes the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .

化学反应分析

Types of Reactions: 1,2-Dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthalenes, dihydronaphthalenes, and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used .

科学研究应用

Synthetic Applications

1.1 Asymmetric Synthesis

1,2-Dihydronaphthalene-1-carboxylic acid serves as a crucial building block in asymmetric synthesis. A notable example is its use in enantioselective reactions catalyzed by tartaric acid. This method has demonstrated high yields and selectivities for various substituted dihydronaphthalenes, showcasing its utility in producing chiral compounds essential for pharmaceuticals .

Table 1: Enantioselective Synthesis Outcomes

| Catalyst | Yield (%) | Enantiomeric Ratio |

|---|---|---|

| (+)-Tartaric Acid | 82 | 98.5:1.5 |

| Ho(OTf)3 | 75 | 98:2 |

1.2 Diels-Alder Reactions

The compound is also involved in Diels-Alder reactions, which are fundamental in constructing complex cyclic structures. Its derivatives have been synthesized using various Lewis acids, yielding high percentages of desired products .

Biological Applications

2.1 Natural Product Synthesis

The structural framework of this compound is found in several biologically active natural products. For instance, compounds derived from this structure have been linked to therapeutic effects in traditional medicine . The synthesis of these natural products often employs this compound as an intermediate.

2.2 Microbial Degradation Studies

Research indicates that this compound can be degraded by specific bacterial strains through enzymatic pathways involving naphthalene dioxygenase. This process is crucial for bioremediation efforts aimed at reducing aromatic compound pollution .

Environmental Applications

3.1 Biodegradation Mechanisms

The degradation pathway of this compound highlights its potential role in environmental detoxification processes. The transformation into less harmful compounds through microbial action suggests its application in bioremediation strategies .

Table 2: Biodegradation Pathway Overview

| Compound | Enzyme Involved | Transformation Product |

|---|---|---|

| This compound | Naphthalene dioxygenase | Cis-dihydrodiol |

| Cis-dihydrodiol | Cis-dihydrodiol dehydrogenase | 1,2-Dihydroxynaphthalene |

Case Studies

4.1 Case Study: Synthesis of Chiral Dihydronaphthalenes

In a study focusing on the synthesis of chiral dihydronaphthalenes using boronates and tartaric acid as catalysts, researchers achieved significant advancements in yield and selectivity. The findings underscore the versatility of this compound as a precursor for complex organic molecules .

4.2 Case Study: Environmental Impact Assessment

A comprehensive assessment of the biodegradation capabilities of specific bacterial strains on aromatic compounds revealed that this compound could be effectively broken down into non-toxic metabolites, thereby supporting its use in environmental cleanup initiatives .

作用机制

The mechanism of action of 1,2-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for estrogen receptors, influencing gene expression and cellular responses . Additionally, its derivatives have been found to inhibit enzymes such as aldosterone synthase, which plays a role in the regulation of blood pressure and fluid balance .

相似化合物的比较

1,2-Dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:

1,2-Dihydronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

1,4-Dihydronaphthalene: Has a different substitution pattern, leading to distinct chemical and biological properties.

Naphthalene-1-carboxylic acid: Does not have the dihydro structure, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of the dihydronaphthalene ring and the carboxylic acid group, which imparts specific chemical reactivity and potential for diverse applications .

生物活性

1,2-Dihydronaphthalene-1-carboxylic acid (DHNCA) is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of DHNCA, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its chemical reactivity and biological interactions. The carboxylic acid functional group enhances its solubility in aqueous environments and facilitates interactions with biological macromolecules.

Biological Activity Overview

The biological activity of DHNCA can be categorized into several key areas:

- Antioxidant Activity : DHNCA exhibits significant antioxidant properties, which are essential in combating oxidative stress-related disorders. Studies have shown that it can reduce intracellular reactive oxygen species (ROS) levels in various cell types, contributing to cellular protection against oxidative damage .

- Anti-inflammatory Effects : Research indicates that DHNCA can inhibit the expression of pro-inflammatory cytokines such as IL-1β and COX-2 in macrophages. This suggests its potential use in treating inflammatory diseases .

- Cytotoxicity : In vitro studies have demonstrated that DHNCA can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to decrease cell viability in HT-29 colorectal cancer cells through mechanisms involving the modulation of apoptotic pathways .

Case Study 1: Antioxidant Activity

A study evaluated the effects of DHNCA on hydrogen peroxide-induced oxidative stress in C2C12 myoblasts. The results indicated that treatment with DHNCA significantly reduced ROS levels and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). The effective concentration range was found to be between 2.5–10 μM .

Case Study 2: Anti-inflammatory Mechanism

In a model using LPS-stimulated RAW 264.7 macrophages, DHNCA was shown to downregulate the expression of inflammatory markers while upregulating Nrf2, a transcription factor involved in antioxidant defense. This dual action suggests a protective role against inflammation-induced damage .

Research Findings Table

Mechanistic Insights

The biological activities of DHNCA can be attributed to its ability to modulate various signaling pathways:

- Nrf2 Activation : DHNCA enhances the nuclear translocation of Nrf2, leading to the transcription of genes involved in antioxidant responses.

- Inhibition of NF-κB Pathway : By inhibiting NF-κB activation, DHNCA reduces the expression of pro-inflammatory cytokines.

- Apoptotic Pathways : In cancer cells, DHNCA promotes apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

属性

IUPAC Name |

1,2-dihydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKCTIFQAYFUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。